2-Bromo-4-(4-chlorophenyl)-1-butene
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Overview
Description
2-Bromo-4-(4-chlorophenyl)-1-butene is an organic compound characterized by the presence of bromine and chlorine atoms attached to a butene backbone
Mechanism of Action
Target of Action
It’s worth noting that brominated and chlorinated phenyl compounds often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
Brominated and chlorinated compounds are known to participate in various chemical reactions due to the presence of halogen atoms, which can form stable bonds with many elements .
Biochemical Pathways
Halogenated compounds are often involved in a wide range of biochemical processes, including oxidative stress, enzyme inhibition, and disruption of cell membrane functions .
Pharmacokinetics
Similar halogenated compounds are often well-absorbed and distributed throughout the body due to their lipophilic nature .
Result of Action
Halogenated compounds can cause a variety of effects at the molecular and cellular level, including oxidative stress, dna damage, and disruption of normal cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-(4-chlorophenyl)-1-butene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(4-chlorophenyl)-1-butene typically involves the bromination of 4-(4-chlorophenyl)-1-butene. This can be achieved through the reaction of 4-(4-chlorophenyl)-1-butene with bromine in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the butene moiety allows for addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Addition Reactions: Bromine or hydrogen bromide in an inert solvent like dichloromethane.
Oxidation Reactions: m-Chloroperbenzoic acid in dichloromethane or osmium tetroxide in the presence of a co-oxidant.
Major Products Formed:
Substitution: 4-(4-Chlorophenyl)-1-butanol or 4-(4-chlorophenyl)-1-butylamine.
Addition: 2,3-Dibromo-4-(4-chlorophenyl)butane.
Oxidation: 2-Bromo-4-(4-chlorophenyl)-1,2-epoxybutane or 2-Bromo-4-(4-chlorophenyl)-1,2-butanediol.
Scientific Research Applications
2-Bromo-4-(4-chlorophenyl)-1-butene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.
Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
2-Bromo-4-chlorophenyl-2-bromobutanoate: Similar in structure but with an ester functional group.
2-Bromo-4-chlorophenyl-2-bromobutyrate: Another related compound with a carboxylate group.
2-Bromo-4-chlorobenzaldehyde: Contains a formyl group instead of the butene moiety.
Uniqueness: 2-Bromo-4-(4-chlorophenyl)-1-butene is unique due to its combination of a bromine atom and a butene moiety, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-(3-bromobut-3-enyl)-4-chlorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrCl/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMSAGDQIIDKQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=C(C=C1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641116 |
Source
|
Record name | 1-(3-Bromobut-3-en-1-yl)-4-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-11-5 |
Source
|
Record name | 1-(3-Bromobut-3-en-1-yl)-4-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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